3-(6'-Methyl-6''-trifluoromethyl-[2,2';4',3'']terpyridin-6-yl)-benzenesulfonamide
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Overview
Description
PMID25435285-Compound-53 is a small molecular drug known for its role as a potent agonist of the stimulator of interferon genes (STING) pathway . This compound has shown significant potential in modulating immune responses, making it a valuable candidate for therapeutic applications in various diseases, including cancer and infectious diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID25435285-Compound-53 involves a multi-step process that includes the preparation of intermediate compounds followed by their transformation into the final product. The key steps include:
Formation of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through reactions such as nucleophilic substitution and cyclization.
Final Transformation: The intermediate compounds are then subjected to further reactions, including oxidation and acylation, to yield PMID25435285-Compound-53.
Industrial Production Methods
Industrial production of PMID25435285-Compound-53 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of starting materials are processed in batches to produce intermediate compounds.
Purification: The intermediate compounds are purified using techniques such as crystallization and chromatography.
Final Synthesis: The purified intermediates are then converted into the final product through controlled chemical reactions.
Chemical Reactions Analysis
Types of Reactions
PMID25435285-Compound-53 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon and platinum oxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of PMID25435285-Compound-53 .
Scientific Research Applications
PMID25435285-Compound-53 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the STING pathway and its modulation.
Biology: Employed in research to understand immune responses and the role of STING in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating cancer, infectious diseases, and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the STING pathway
Mechanism of Action
PMID25435285-Compound-53 exerts its effects by binding to the STING receptor, leading to its activation. This activation triggers a signaling cascade that results in the production of interferons and other cytokines, which play a crucial role in immune responses. The molecular targets and pathways involved include:
STING Receptor: The primary target of the compound.
Signaling Proteins: Such as TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).
Pathways: Involving the activation of interferon-stimulated genes and the production of pro-inflammatory cytokines
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to PMID25435285-Compound-53 include:
STING Agonist-12: Another potent activator of the STING pathway.
Compound 54: A derivative with similar structural features and biological activity
Uniqueness
PMID25435285-Compound-53 is unique due to its high potency and specificity in activating the STING pathway. Its ability to modulate immune responses makes it a valuable candidate for therapeutic applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C23H17F3N4O2S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
3-[6-[6-methyl-4-[6-(trifluoromethyl)pyridin-3-yl]pyridin-2-yl]pyridin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H17F3N4O2S/c1-14-10-17(16-8-9-22(28-13-16)23(24,25)26)12-21(29-14)20-7-3-6-19(30-20)15-4-2-5-18(11-15)33(27,31)32/h2-13H,1H3,(H2,27,31,32) |
InChI Key |
SNOQZNIOGMOXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CC=CC(=N2)C3=CC(=CC=C3)S(=O)(=O)N)C4=CN=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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